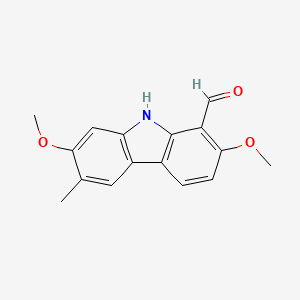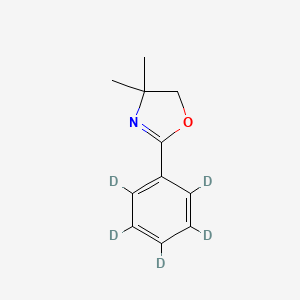
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole
Vue d'ensemble
Description
“2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole” is a biochemical compound used for proteomics research . It has a molecular formula of C11H8D5NO and a molecular weight of 180.26 .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole” is represented by the formula C11H8D5NO . This indicates that the molecule consists of 11 carbon atoms, 8 hydrogen atoms, 5 deuterium atoms (an isotope of hydrogen), 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
“2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole” appears as an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . It should be stored at -20° C .Applications De Recherche Scientifique
Alzheimer's Disease Research
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole and its derivatives have been instrumental in Alzheimer's disease research. Notably, certain radioligands, including derivatives similar in structure to 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole, have been used in PET amyloid imaging. This imaging technique is pivotal for understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain. It enables early detection of Alzheimer's disease and is vital in evaluating new antiamyloid therapies (Nordberg, 2007).
Heterocyclic Compound Synthesis and Biological Activity
The triazole family, which includes structures similar to 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole, is recognized for its diverse biological activities, making it an important class of heterocyclic compounds. These compounds exhibit a broad range of activities including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of new triazole derivatives is continuous, with a focus on addressing challenges related to green chemistry, energy saving, and sustainability. Additionally, these compounds are being explored as prototypes for combating bacteria that show increased resistance and for treating neglected diseases (Ferreira et al., 2013).
Bioaccumulation Studies
Compounds structurally similar to 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole, such as Decamethylpentacyclosiloxane (D5), have been subject to extensive bioaccumulation assessments. Studies indicate that D5 exhibits depuration rates in fish and mammals that exceed those of extremely hydrophobic, nonbiotransformable substances. This research is crucial for understanding the environmental impact and regulatory assessment of such compounds (Gobas et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
4,4-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSMKDDFAUGFT-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(CO2)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662167 | |
| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole | |
CAS RN |
639516-58-8 | |
| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



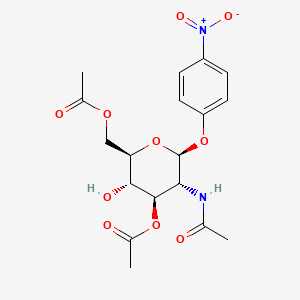
![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
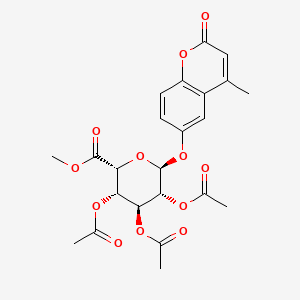
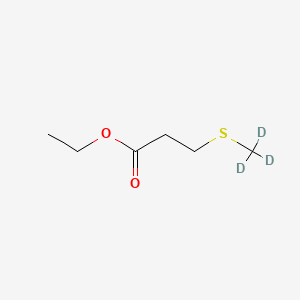

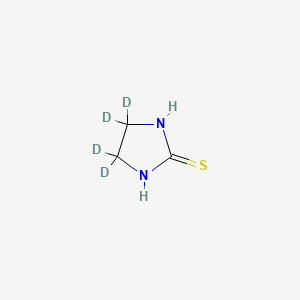
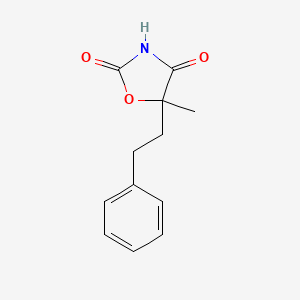
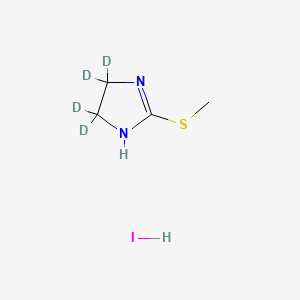
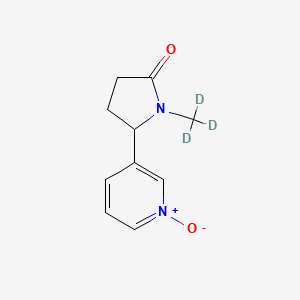
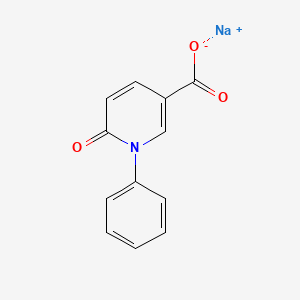
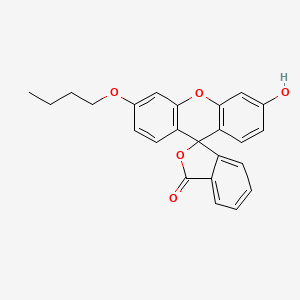
![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)
